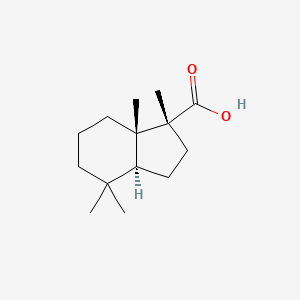![molecular formula C10H10ClF3O B13417030 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 6310-15-2](/img/structure/B13417030.png)
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . Industrial production methods often focus on optimizing yield and purity, employing large-scale reactors and precise control of reaction parameters.
Analyse Des Réactions Chimiques
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to distinct chemical behavior.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but without the hydroxyl group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
6310-15-2 |
|---|---|
Formule moléculaire |
C10H10ClF3O |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9,15H,5-6H2 |
Clé InChI |
ZFXGKQTVBSBJSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)



![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
